5-Methyl-2-n-pentoxybenzoyl chloride
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Overview
Description
5-Methyl-2-n-pentoxybenzoyl chloride is an organic compound with the molecular formula C13H17ClO2. It is a derivative of benzoyl chloride, featuring a methyl group at the 5-position and a pentoxy group at the 2-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-n-pentoxybenzoyl chloride typically involves the acylation of 5-methyl-2-n-pentoxybenzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Material: 5-Methyl-2-n-pentoxybenzoic acid
Reagent: Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)
Conditions: Anhydrous solvent (e.g., dichloromethane), reflux
The reaction proceeds with the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-n-pentoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-Methyl-2-n-pentoxybenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Alcohols, amines, and thiols in the presence of a base (e.g., pyridine) or under basic conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
5-Methyl-2-n-pentoxybenzoic acid: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
5-Methyl-2-n-pentoxybenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of new drug candidates and active pharmaceutical ingredients (APIs).
Material Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a reagent in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-n-pentoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: The parent compound without the methyl and pentoxy substituents.
4-Methylbenzoyl Chloride: A similar compound with a methyl group at the 4-position.
2-Ethoxybenzoyl Chloride: A similar compound with an ethoxy group at the 2-position.
Uniqueness
5-Methyl-2-n-pentoxybenzoyl chloride is unique due to the presence of both a methyl group and a pentoxy group on the benzene ring. These substituents influence the compound’s reactivity and properties, making it suitable for specific applications in organic synthesis and research.
Properties
IUPAC Name |
5-methyl-2-pentoxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-3-4-5-8-16-12-7-6-10(2)9-11(12)13(14)15/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGJWLVRAQVUNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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